![molecular formula C24H24N2O4 B2399501 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 263563-30-0](/img/structure/B2399501.png)
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
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Overview
Description
Scientific Research Applications
Synthesis and Antioxidant Activity
Compounds related to 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one have been synthesized with variations in their structures to enhance their antioxidant properties. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant in vitro antioxidant activity, indicating their potential as potent antioxidant agents (Kenchappa et al., 2017).
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial efficacy. New oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and tested for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Mahesh et al., 2022). Additionally, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been associated with significant antimicrobial activity, further highlighting the therapeutic applications of these compounds (El Azab et al., 2014).
Biological Activities
The exploration of coumarin, 1,3,4-oxadiazole, and acetamide moieties has led to the synthesis of compounds evaluated for their biological potential against various bacterial strains. These studies suggest the versatile biological activities of these compounds, including their use as antibacterial agents (Rasool et al., 2016).
Quantum Chemical Studies
Furthermore, quantum chemical studies on newly synthesized coumarins, including derivatives similar to the specified compound, have provided insights into their molecular structures and potential biological activities. These studies utilize molecular orbital calculations to describe the spatial characteristics and contributions of individual atoms, aiding in the understanding of their reactivity and biological interactions (Al-Amiery et al., 2016).
Future Directions
The future directions for research on 1,3,4-oxadiazole derivatives are promising. The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Their potential as new drugs is very promising .
Mechanism of Action
Target of Action
Oxadiazole derivatives, a key structural component of this compound, have been recognized for their high therapeutic values and are known to exhibit a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Mode of Action
It’s worth noting that oxadiazole derivatives are known to interact with various cellular targets, leading to a range of biological effects
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The compound has been screened for anticancer activity, with IC50 values observed for in-vitro anti-cancer activities being 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
properties
IUPAC Name |
6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-4-5-6-7-17-12-18-13-19(24(28)29-21(18)14-20(17)27)23-26-25-22(30-23)16-10-8-15(2)9-11-16/h8-14,27H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKCASIVMKXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one |
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